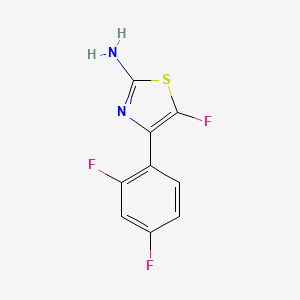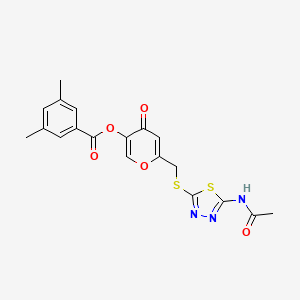![molecular formula C7H11NO3S B2482912 Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]- CAS No. 1418199-72-0](/img/structure/B2482912.png)
Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopentanecarbonitrile derivatives often involves stereoselective cycloaddition reactions. For instance, a [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, showcasing the importance of sulfone groups in mediating these reactions (Ye et al., 2014). Additionally, a four-component reaction involving N-sulfonylimines highlights another method for synthesizing complex nitrile compounds (Jin et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to cyclopentanecarbonitrile often features significant electron delocalization, affecting bond lengths and angles, especially involving sulfur and nitrogen atoms (Haas et al., 1996). This delocalization impacts the chemical reactivity and physical properties of these compounds.
Chemical Reactions and Properties
Cyclopentanecarbonitrile derivatives participate in various chemical reactions, including cycloadditions and acylations, which are key for synthesizing diverse organic molecules. For example, the destannylative acylation of a cyclopropane derivative provided a novel route to 3-acylfurans, illustrating the compound's versatility in organic synthesis (Pohmakotr & Takampon, 1996).
Aplicaciones Científicas De Investigación
Chemical Production and Industrial Applications Cyclopentanecarbonitrile derivatives play a significant role in the production of cyclopentanone, an important fine chemical intermediate. Cyclopentanone is utilized in the manufacturing of spice-methyl dihydrojasmonate and serves as a solvent in the electronic industry. The N2O oxidation process, utilizing cyclopentene as the starting material, alongside esterification and ester-interchange indirect processes, has been highlighted for its practical feasibility, especially in contexts like China's petrochemical industry (Sinopec Shanghai, 2011).
Antioxidant Defense and Metabolic Regulation Methionine sulfoxide formation from methionine oxidation, which can involve derivatives of Cyclopentanecarbonitrile, is crucial for antioxidant defense and cellular metabolism regulation. The oxidation of methionine residues in proteins by reactive species serves a protective function against oxidative damage and supports the reversible regulation of protein biological activity, highlighting the compound's significance in biochemical pathways (Levine, Moskovitz, & Stadtman, 2000).
Gastrointestinal Health and Disease The metabolism of sulfur amino acids, including pathways involving methionine and its derivatives, in gastrointestinal tissues is linked to human health and diseases such as inflammatory bowel disease and colon carcinogenesis. The gastrointestinal tract's role in metabolizing dietary methionine to homocysteine and cysteine, with implications for inflammation and epithelial cell function, underscores the relevance of Cyclopentanecarbonitrile derivatives in nutritional and medical research (Burrin & Stoll, 2007).
Drug Delivery and Cardiovascular System Applications Certain derivatives of Cyclopentanecarbonitrile have been investigated for their potential in drug delivery systems targeting the cardiovascular system. These studies explore the formulation of nanoparticles and small organic compounds for treating cardiovascular diseases, highlighting the chemical's versatility and potential in therapeutic applications (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Propiedades
IUPAC Name |
(3-cyanocyclopentyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-12(9,10)11-7-3-2-6(4-7)5-8/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHJOPZLVFKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)
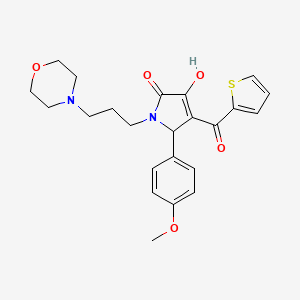
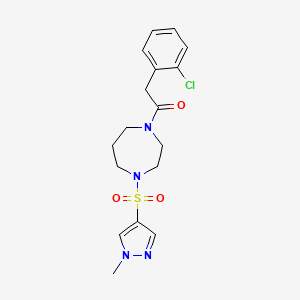

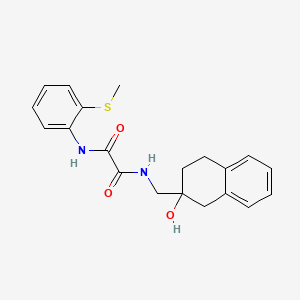
![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)
![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)

